5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[(naphthalen-1-ylmethyl)sulfanyl]pyrazolo[1,5-a]pyrimidine
Description
Structural and Functional Significance of Pyrazolo[1,5-a]pyrimidine Scaffolds
The pyrazolo[1,5-a]pyrimidine core combines aromatic stability with synthetic flexibility. The fused ring system provides three distinct positions (2, 3, and 5) for functionalization, while the pyrimidine nitrogen atoms enable hydrogen bonding with biological targets. For example, in kinase inhibition, the 5-position substituent often forms critical hydrogen bonds with conserved aspartate residues in the ATP-binding pocket, as observed in Pim-1 kinase inhibitors.
The scaffold’s planar geometry further allows for π-π stacking interactions with aromatic residues in protein binding sites. This dual capacity for hydrogen bonding and hydrophobic interactions underpins its broad applicability across therapeutic areas. Additionally, the pyrazolo[1,5-a]pyrimidine system exhibits tunable electronic properties, enabling modulation of solubility and membrane permeability through strategic substitution.
Role of Substituent Diversity in Modulating Compound Properties
Substituent selection at key positions on the pyrazolo[1,5-a]pyrimidine scaffold directly influences biological potency, selectivity, and pharmacokinetic profiles. The following table summarizes the impact of substituents in the target compound:
Position 3 Analysis The 4-chlorophenyl group at position 3 introduces an electron-withdrawing effect, stabilizing the aromatic system and enhancing dipole interactions with target proteins. Chlorine’s hydrophobicity further contributes to binding affinity in lipophilic enzymatic pockets, as demonstrated in Pim-1 inhibitors where meta-substituted aryl groups improved IC~50~ values by 10-fold compared to unsubstituted analogs.
Properties
Molecular Formula |
C28H26ClN3S |
|---|---|
Molecular Weight |
472.0 g/mol |
IUPAC Name |
5-tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(naphthalen-1-ylmethylsulfanyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C28H26ClN3S/c1-18-26(20-12-14-22(29)15-13-20)27-30-24(28(2,3)4)16-25(32(27)31-18)33-17-21-10-7-9-19-8-5-6-11-23(19)21/h5-16H,17H2,1-4H3 |
InChI Key |
NJBBRDOMEIOIAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)SCC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[(naphthalen-1-ylmethyl)sulfanyl]pyrazolo[1,5-a]pyrimidine involves multiple steps and specific reaction conditionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines .
Scientific Research Applications
5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[(naphthalen-1-ylmethyl)sulfanyl]pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antitumor agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines . Additionally, its unique structure makes it a valuable compound for studying molecular interactions and mechanisms of action in various biological systems .
Mechanism of Action
The mechanism of action of 5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[(naphthalen-1-ylmethyl)sulfanyl]pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of cell proliferation, induction of apoptosis, or other cellular responses. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
When compared to other similar compounds, 5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[(naphthalen-1-ylmethyl)sulfanyl]pyrazolo[1,5-a]pyrimidine stands out due to its unique combination of functional groups and structural features. Similar compounds include 5-tert-butyl-3-(4-chlorophenyl)-7-(2-ethyl-1-imidazolyl)pyrazolo[1,5-a]pyrimidine and 5-tert-butyl-3-(4-chlorophenyl)-N-(2-pyridinylmethyl)-7-pyrazolo[1,5-a]pyrimidinamine . These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in the substituents attached to the core structure. The presence of the naphthalen-1-ylmethyl sulfanyl group in this compound contributes to its distinct chemical and biological properties.
Biological Activity
5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[(naphthalen-1-ylmethyl)sulfanyl]pyrazolo[1,5-a]pyrimidine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention due to its potential biological activities, including antibacterial, antiviral, and enzyme inhibitory properties. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazolo ring fused with a pyrimidine structure. The presence of tert-butyl, chlorophenyl, methyl, and naphthalen-1-ylmethyl sulfanyl substituents contributes to its unique chemical properties.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits several biological activities:
- Antibacterial Activity : The compound has shown moderate to strong antibacterial effects against various strains such as Salmonella typhi and Bacillus subtilis.
- Enzyme Inhibition : It has demonstrated significant inhibitory activity against enzymes like acetylcholinesterase and urease.
- Antiviral Activity : Some derivatives of pyrazolo compounds have been noted for their antiviral properties against viruses like the Tobacco Mosaic Virus (TMV).
Antibacterial Activity
A study highlighted the antibacterial efficacy of synthesized compounds similar to this compound. The results indicated:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak |
The compound's activity against these strains suggests its potential as an antibacterial agent in medicinal applications .
Enzyme Inhibition
The compound exhibited notable inhibitory effects on acetylcholinesterase (AChE) and urease. The following table summarizes the IC50 values for selected compounds:
| Compound | IC50 (µM) |
|---|---|
| 5-Tert-butyl derivative | 2.14 ± 0.003 |
| Other derivatives | Ranges from 0.63 to 10 |
These findings indicate that the compound could be useful in treating conditions related to enzyme overactivity .
Antiviral Activity
Research into the antiviral properties of similar pyrazolo derivatives revealed that certain compounds showed inhibition against TMV:
| Compound | TMV Inhibition (%) |
|---|---|
| Compound 7b | ~50% |
| Compound 7i | ~50% |
This suggests that modifications in the pyrazolo structure can enhance antiviral activity .
Case Studies
Several case studies have been conducted to evaluate the biological activity of compounds within the same class as this compound:
- Antibacterial Screening : A series of synthesized compounds were tested against multiple bacterial strains with varying degrees of success; some displayed strong inhibition similar to established antibiotics.
- Enzyme Interaction Studies : Docking studies have elucidated interactions between the compound and various enzymes, demonstrating its potential as a lead compound for drug development targeting enzyme-related diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
